6-[5-(chloromethyl)-2-imino-1,3-oxazolidin-3-yl]-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[5-(CHLOROMETHYL)-2-IMINO-1,3-OXAZOLIDIN-3-YL]-N2,N2,N4,N4-TETRAMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a unique structure that combines elements of oxazolidine and triazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(CHLOROMETHYL)-2-IMINO-1,3-OXAZOLIDIN-3-YL]-N2,N2,N4,N4-TETRAMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps. One common method starts with the preparation of the oxazolidine ring, followed by the introduction of the chloromethyl group. The triazine ring is then synthesized and attached to the oxazolidine moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow chemistry techniques. The use of advanced purification methods, such as chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
6-[5-(CHLOROMETHYL)-2-IMINO-1,3-OXAZOLIDIN-3-YL]-N2,N2,N4,N4-TETRAMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
6-[5-(CHLOROMETHYL)-2-IMINO-1,3-OXAZOLIDIN-3-YL]-N2,N2,N4,N4-TETRAMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The triazine ring is known to interact with various enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-chloromethylthiazole: Shares the chloromethyl group but has a different core structure.
5-Chloro-6-(2-iminopyrrolidinyl-1-yl)methyl-2,4-(1H,3H)pyrimidinedione: Similar in having a chloromethyl group and a heterocyclic ring
Uniqueness
What sets 6-[5-(CHLOROMETHYL)-2-IMINO-1,3-OXAZOLIDIN-3-YL]-N2,N2,N4,N4-TETRAMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE apart is its combination of the oxazolidine and triazine rings, which provides unique chemical properties and reactivity. This makes it a valuable compound for various advanced applications in scientific research and industry .
Properties
Molecular Formula |
C11H18ClN7O |
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Molecular Weight |
299.76 g/mol |
IUPAC Name |
6-[5-(chloromethyl)-2-imino-1,3-oxazolidin-3-yl]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H18ClN7O/c1-17(2)9-14-10(18(3)4)16-11(15-9)19-6-7(5-12)20-8(19)13/h7,13H,5-6H2,1-4H3 |
InChI Key |
PAVUDQKUDGDKGP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CC(OC2=N)CCl)N(C)C |
solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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